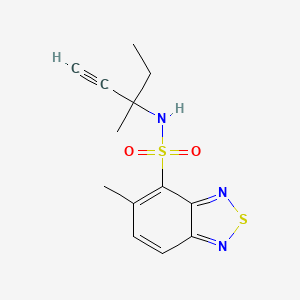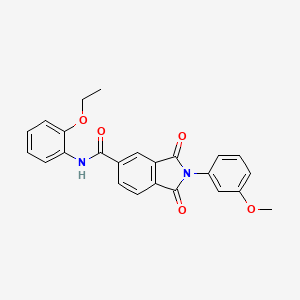
N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMBT or Benzydamine, and it is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various conditions such as pain, inflammation, and infection.
作用機序
The mechanism of action of EMBT involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. EMBT selectively inhibits COX-2 enzymes, which are induced during inflammation, while sparing COX-1 enzymes, which are involved in the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 enzymes by EMBT results in a reduction of inflammation and pain without causing gastrointestinal side effects.
Biochemical and Physiological Effects:
EMBT has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that EMBT inhibits the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic activity. In vivo studies have shown that EMBT reduces inflammation and pain in animal models of arthritis and periodontitis. EMBT has also been shown to have an analgesic effect by inhibiting the production of prostaglandins in the central nervous system.
実験室実験の利点と制限
One of the main advantages of using EMBT in lab experiments is its selectivity for COX-2 enzymes, which allows for the reduction of inflammation and pain without causing gastrointestinal side effects. EMBT is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, one limitation of using EMBT in lab experiments is its potential for toxicity at high doses. Additionally, EMBT may interact with other drugs and medications, which could affect the results of experiments.
将来の方向性
There are many potential future directions for research involving EMBT. One area of interest is the development of new formulations of EMBT for the treatment of specific conditions such as periodontitis and urinary tract infections. Another area of interest is the investigation of the potential use of EMBT as a plant growth regulator and pesticide in agriculture. Additionally, the development of new methods for the synthesis of EMBT could lead to improvements in its efficiency and yield. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of EMBT, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
EMBT is a chemical compound that has shown great promise in various fields due to its anti-inflammatory, analgesic, and antimicrobial properties. The synthesis method of EMBT involves the reaction of 2-aminobenzenesulfonamide with 2-chloro-1-methyl-1-propyne in the presence of an appropriate catalyst. EMBT selectively inhibits COX-2 enzymes, which results in a reduction of inflammation and pain without causing gastrointestinal side effects. EMBT has a number of potential applications in medicine, agriculture, and materials science, and further research is needed to fully understand its mechanisms of action and potential side effects.
合成法
The synthesis of EMBT involves the reaction of 2-aminobenzenesulfonamide with 2-chloro-1-methyl-1-propyne in the presence of an appropriate catalyst. The resulting product is then treated with methyl iodide and sodium hydride to obtain EMBT. This synthesis method has been widely used in the pharmaceutical industry to produce EMBT in large quantities.
科学的研究の応用
EMBT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, EMBT has been shown to possess anti-inflammatory, analgesic, and antimicrobial properties, making it a promising candidate for the treatment of conditions such as arthritis, periodontitis, and urinary tract infections. In agriculture, EMBT has been used as a plant growth regulator and a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, EMBT has been used as a corrosion inhibitor for metals and alloys.
特性
IUPAC Name |
5-methyl-N-(3-methylpent-1-yn-3-yl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-5-13(4,6-2)16-20(17,18)12-9(3)7-8-10-11(12)15-19-14-10/h1,7-8,16H,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTCMCUPDSOBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(C=CC2=NSN=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6003459.png)
![6-methyl-5-{5-[(1-methyl-2-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B6003463.png)
![N-(3-chlorophenyl)-4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B6003469.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003482.png)
![2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6003488.png)
![3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B6003494.png)

![1-(1-ethyl-3-piperidinyl)-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B6003512.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6003513.png)
![2-(dimethylamino)-7-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6003529.png)
![1-allyl-3-(4-morpholinylcarbonyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B6003545.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(4-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6003552.png)
![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003559.png)